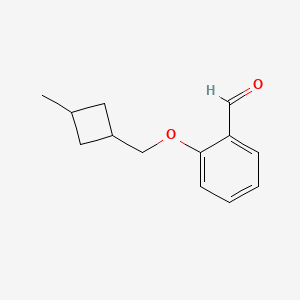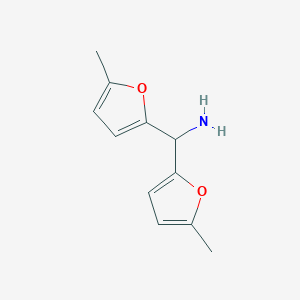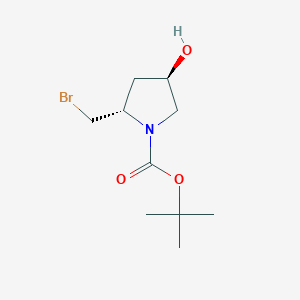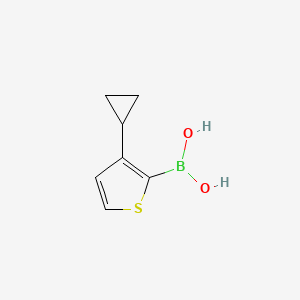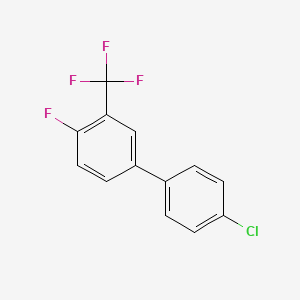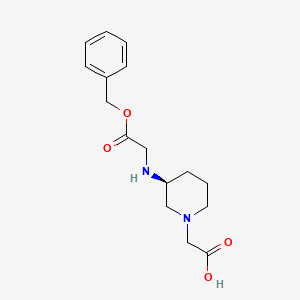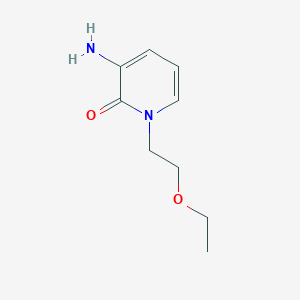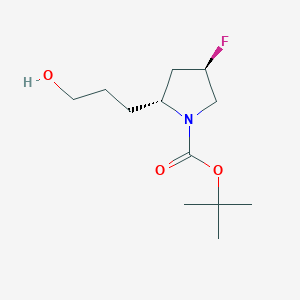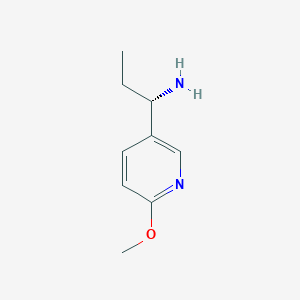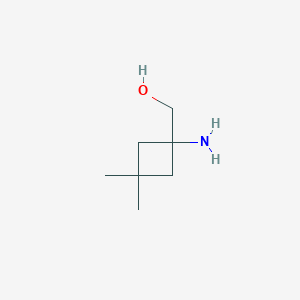![molecular formula C25H21N5O2 B15226828 3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol](/img/structure/B15226828.png)
3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol is a complex organic compound with a molecular formula of C26H23N5O. This compound is notable for its intricate structure, which includes an imidazo[1,5-a]pyrazine core, a phenylquinoline moiety, and a cyclobutane ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,5-a]pyrazine core, followed by the introduction of the phenylquinoline moiety and the cyclobutane ring. Key steps include:
Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through the condensation of appropriate diamines and diketones under acidic or basic conditions.
Introduction of the Phenylquinoline Moiety: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the phenylquinoline group to the imidazo[1,5-a]pyrazine core.
Cyclobutane Ring Formation: The cyclobutane ring can be introduced via cycloaddition reactions or through the use of cyclobutane-containing building blocks.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogenation catalysts (e.g., palladium on carbon)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The compound’s structure allows it to interact with various biological macromolecules, influencing processes such as cell signaling, gene expression, and protein function.
Comparison with Similar Compounds
Similar Compounds
- 3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
- 3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its cyclobutane ring, in particular, adds rigidity and influences its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C25H21N5O2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]cyclobutane-1,1-diol |
InChI |
InChI=1S/C25H21N5O2/c26-23-22-21(29-24(30(22)11-10-27-23)18-13-25(31,32)14-18)17-7-6-16-8-9-19(28-20(16)12-17)15-4-2-1-3-5-15/h1-12,18,31-32H,13-14H2,(H2,26,27) |
InChI Key |
YFFNRZNTSRTMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(O)O)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B15226755.png)
